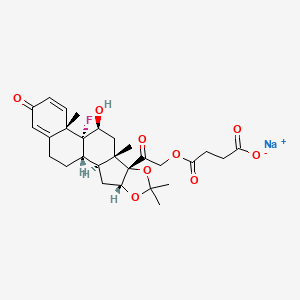
Einecs 223-323-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 223-323-0, also known as triphenylphosphine sulfide, is a chemical compound with the molecular formula C18H15PS and a molecular weight of 294.357 g/mol . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylphosphine sulfide can be synthesized through the reaction of triphenylphosphine with sulfur. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:
P(C6H5)3+S→P(C6H5)3S
This reaction is usually carried out in a solvent such as benzene or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of triphenylphosphine sulfide involves large-scale reactors where triphenylphosphine and sulfur are combined under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylphosphine sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced back to triphenylphosphine.
Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used to replace the sulfur atom under appropriate conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
Triphenylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which triphenylphosphine sulfide exerts its effects involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include coordination with transition metals and activation of substrates for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine oxide: Similar in structure but with an oxygen atom instead of sulfur.
Triphenylphosphine: The parent compound without the sulfur atom.
Triphenylarsine: Similar structure with arsenic instead of phosphorus.
Uniqueness
Triphenylphosphine sulfide is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific catalytic and synthetic applications where sulfur’s presence is advantageous .
Eigenschaften
CAS-Nummer |
3826-86-6 |
|---|---|
Molekularformel |
C28H34FNaO9 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
sodium;4-[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H35FO9.Na/c1-24(2)37-21-12-18-17-6-5-15-11-16(30)9-10-25(15,3)27(17,29)19(31)13-26(18,4)28(21,38-24)20(32)14-36-23(35)8-7-22(33)34;/h9-11,17-19,21,31H,5-8,12-14H2,1-4H3,(H,33,34);/q;+1/p-1/t17-,18-,19-,21+,25-,26-,27-,28+;/m0./s1 |
InChI-Schlüssel |
IRDIRROACGRIPU-ZXCVRMADSA-M |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)[O-])CCC5=CC(=O)C=C[C@@]53C)F)O.[Na+] |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)[O-])C)O)F)C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




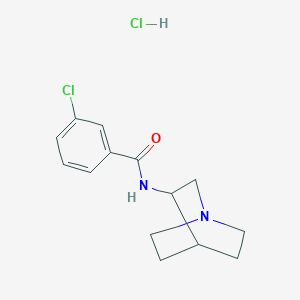




![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
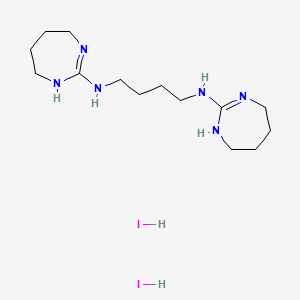
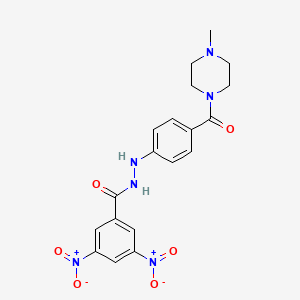

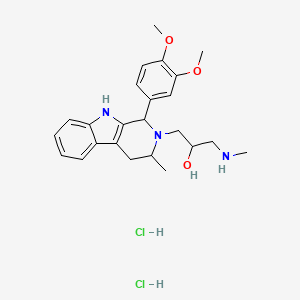
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)

